molecular formula C8H4F2O3 B3025470 2-(3,4-Difluorophenyl)-2-oxoacetic acid CAS No. 890097-94-6

2-(3,4-Difluorophenyl)-2-oxoacetic acid

Cat. No. B3025470
M. Wt: 186.11 g/mol
InChI Key: PXHFUJJNVRHOSE-UHFFFAOYSA-N
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Description

“2-(3,4-Difluorophenyl)-2-oxoacetic acid” is a chemical compound with the molecular formula C8H6F2O2 . It is also known by other synonyms such as “3,4-difluorophenylacetic acid”, “2-3,4-difluorophenyl acetic acid”, and "3,4-difluorophenyl acetic acid" .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Difluorophenyl)-2-oxoacetic acid” can be represented by the InChI key YCAKYFIYUHHCKW-UHFFFAOYSA-N . The compound has a molecular weight of 172.131 g/mol .

Scientific Research Applications

Synthesis of Novel Compounds

  • The Pfitzinger Reaction, using compounds similar to 2-(3,4-Difluorophenyl)-2-oxoacetic acid, is utilized in synthesizing novel quinoline derivatives and related heterocycles. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Gok et al., 2014).

Structural Characterization and Potential Applications

  • Structural characterization of similar compounds, like 2-amino-2-oxoacetic acid, is crucial for understanding their biological effects and potential as drugs for conditions like cancer and diabetes. This research involves techniques like X-ray powder diffraction and quantum chemistry (Delgado et al., 2019).

Development of Novel Fluorescence Probes

  • Derivatives of 2-oxoacetic acid are used in creating fluorescence probes for detecting reactive oxygen species, essential in biological and chemical research. Such probes can differentiate specific reactive species and have applications in studying cellular mechanisms (Setsukinai et al., 2003).

Environmental and Ecological Research

  • Similar compounds like 2,4-dichlorophenoxyacetic acid are extensively studied for their environmental impact, particularly in water pollution. Research in this field focuses on their toxicity, degradation, and methods to remove them from the environment (Zuanazzi et al., 2020).

Catalysis and Reaction Mechanisms

  • Research also explores the use of 2-oxoacetic acid derivatives in catalytic reactions, such as microwave-assisted decarboxylative coupling processes. These studies contribute to the development of more efficient and sustainable synthetic methods in organic chemistry (Feng et al., 2011).

Pharmaceuticals and Drug Development

  • Compounds structurally related to 2-(3,4-Difluorophenyl)-2-oxoacetic acid serve as intermediates in synthesizing medically significant drugs, such as Ticagrelor, used in treating acute coronary syndromes (Guo et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, “(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid”, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It’s advisable to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective equipment when handling it .

properties

IUPAC Name

2-(3,4-difluorophenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHFUJJNVRHOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291654
Record name 3,4-Difluoro-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)-2-oxoacetic acid

CAS RN

890097-94-6
Record name 3,4-Difluoro-α-oxobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoro-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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